D-Mannose 1-phosphate

Vue d'ensemble

Description

D-Mannose 1-phosphate is a molecule involved in glycosylation . It is a normal metabolite intermediate in the Fructose and mannose metabolism . It is also a crucial component of glycoproteins and glycolipids .

Synthesis Analysis

D-Mannose 1-phosphate is generated from D-mannose 6-phosphate (Man6P) by phosphomannomutase (PMM, EC 5.4.2.8) and converted into GDP-mannose (GDP-Man) by mannose 1-phosphate guanylyltransferase . GDP-D-mannose is synthesized from fructose-6-phosphate in 3 successive reactions; Isomerization to mannose-6-phosphate catalyzed by a phosphomannose isomerase (PMI), followed by conversion to mannose-1-phosphate mediated by a phosphomannomutase (PMM) and addition of GDP by a GDP-mannose pyrophosphorylase (GMP) .Molecular Structure Analysis

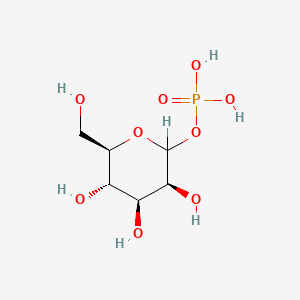

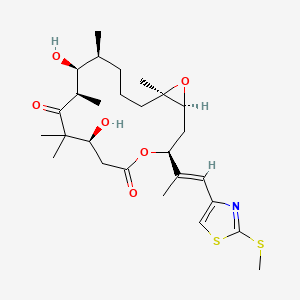

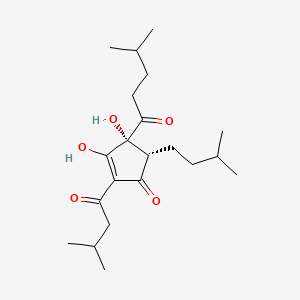

The molecular formula of D-Mannose 1-phosphate is C6H13O9P . The average mass is 260.136 Da and the monoisotopic mass is 260.029724 Da .Chemical Reactions Analysis

D-Mannose 1-phosphate is involved in several chemical reactions. For instance, it can be converted into D-mannose 6-phosphate and D-fructose 6-phosphate, and the resultant D-glucose 6-phosphate is ultimately converted into 6-phosphogluconolactone .Physical And Chemical Properties Analysis

D-Mannose 1-phosphate is a naturally occurring sugar phosphate that can be found within the human body . It plays a vital role in cellular communication and function .Applications De Recherche Scientifique

Immune Response and Inflammatory Conditions

D-Mannose has been shown to influence immune responses and inflammatory conditions. A study by Torretta et al. (2020) found that D-mannose suppresses macrophage activation and reduces IL-1β production, potentially offering a safe intervention against inflammatory conditions. This effect is mediated by impairing glucose metabolism and reducing LPS-induced Il1b expression in macrophages (Torretta et al., 2020).

Lysosomal Enzyme Functions

Kaplan, Achord, and Sly (1977) investigated how phosphohexosyl components of lysosomal enzymes, such as D-mannose 1-phosphate, are recognized by pinocytosis receptors on human fibroblasts. Their research provides insights into the cellular processes involving D-mannose and its potential applications in understanding lysosomal enzyme functions (Kaplan, Achord, & Sly, 1977).

Potential in Congenital Disorder of Glycosylation Therapy

Muus et al. (2004) explored the application of D-mannose 1-monophosphate in Congenital Disorder of Glycosylation type Ia (CDG-Ia) therapy. They developed cycloSaligenyl-mannose-1-monophosphates for intracellular delivery, which showed a total correction of phenotype in PMM-2-deficient fibroblasts, indicating its potential as a therapeutic option for CDG-Ia (Muus, Kranz, Marquardt, & Meier, 2004).

Role in Metabolic Diseases

Girard et al. (2020) studied the long-term outcomes of patients with MPI-CDG (a metabolic disease) treated with D-mannose. Their research highlights the efficacy and safety of D-mannose treatment, emphasizing the importance of life-long treatment and the need for monitoring potential complications (Girard et al., 2020).

Enzymatic Production and Applications

Hu et al. (2016) provided an overview of D-mannose, including its production and applications. They discussed its role as a component of polysaccharides and glycoproteins and its use in various industries. This review underlines the importance of D-mannose in both basic science and industrial applications (Hu, Shi, Zhang, Miao, Zhang, & Jiang, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-QTVWNMPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949986 | |

| Record name | D-Mannose, 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Mannose 1-phosphate | |

CAS RN |

27251-84-9 | |

| Record name | Mannose phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27251-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose, 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)

![3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol](/img/structure/B3062464.png)